molecular formula C17H17NO4 B13851211 2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester

2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester

Cat. No.: B13851211
M. Wt: 299.32 g/mol
InChI Key: IEYZIYDWQKTIMK-UHFFFAOYSA-N
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Description

2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol. It is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide. This compound is typically a white solid and is soluble in solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate.

Preparation Methods

The synthesis of 2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester involves several steps. One common method includes the acylation of 3-(benzyloxy)benzoic acid with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically involve heating under reflux and the use of a strong acid catalyst like sulfuric acid to facilitate the esterification process .

Chemical Reactions Analysis

2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like zinc or tin in dilute mineral acid.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides like Bentazon.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Bentazon metabolites, it acts as a precursor that undergoes enzymatic transformations . The molecular targets include enzymes involved in the metabolic pathways of herbicides, leading to the formation of active metabolites that exert herbicidal effects .

Comparison with Similar Compounds

2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester can be compared with other similar compounds, such as:

    2-Acetamido-3-(benzyloxy)benzoic Acid: Similar structure but lacks the methyl ester group.

    3-(Benzyloxy)benzoic Acid: Lacks the acetamido group and methyl ester group.

    2-Acetamido-3-(benzyloxy)benzoic Acid Ethyl Ester: Similar structure but has an ethyl ester group instead of a methyl ester group.

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 2-acetamido-3-phenylmethoxybenzoate

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16-14(17(20)21-2)9-6-10-15(16)22-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

IEYZIYDWQKTIMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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